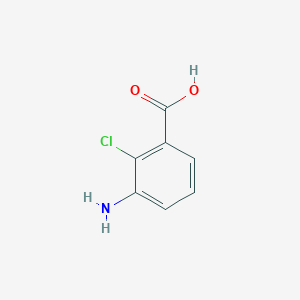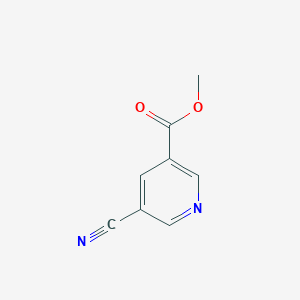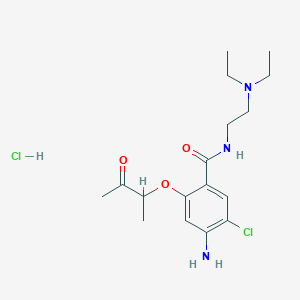
Batanopride hydrochloride
Descripción general
Descripción
Batanopride hydrochloride is a chemical compound that belongs to the class of selective antagonists of 5-HT4 receptors. It is widely used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. Batanopride hydrochloride has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders.
Mecanismo De Acción
Batanopride hydrochloride acts as a selective antagonist of 5-HT4 receptors. It inhibits the binding of serotonin to these receptors, which results in a decrease in the release of acetylcholine and an increase in the release of dopamine. This mechanism of action has been found to be effective in the treatment of Parkinson's disease, depression, and gastrointestinal disorders.
Efectos Bioquímicos Y Fisiológicos
Batanopride hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is responsible for the improvement of motor symptoms in Parkinson's disease. Batanopride hydrochloride has also been found to have antidepressant effects by increasing the release of serotonin and dopamine in the brain. In addition, Batanopride hydrochloride has been shown to increase gastrointestinal motility and secretion, which makes it an effective treatment for gastrointestinal disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Batanopride hydrochloride is its selectivity for 5-HT4 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Batanopride hydrochloride is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one of the limitations of Batanopride hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Batanopride hydrochloride in scientific research. One direction is the development of more selective and potent 5-HT4 receptor antagonists for use in the treatment of various diseases. Another direction is the exploration of the role of 5-HT4 receptors in other physiological processes such as memory and learning. Finally, the use of Batanopride hydrochloride in combination with other drugs may lead to the development of more effective treatments for Parkinson's disease, depression, and gastrointestinal disorders.
Conclusion:
Batanopride hydrochloride is a useful tool for studying the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has several advantages and limitations for use in scientific research, and there are several future directions for its use in the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
Batanopride hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has also been used to study the role of 5-HT4 receptors in the regulation of gastrointestinal motility and secretion.
Propiedades
Número CAS |
102670-59-7 |
|---|---|
Nombre del producto |
Batanopride hydrochloride |
Fórmula molecular |
C17H27Cl2N3O3 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
Clave InChI |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Sinónimos |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

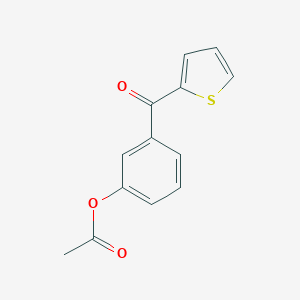
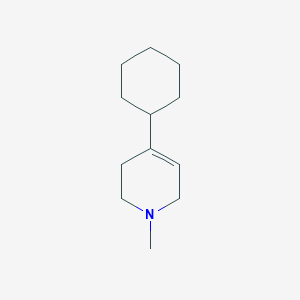
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
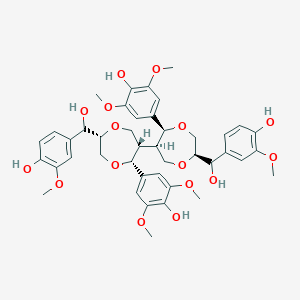
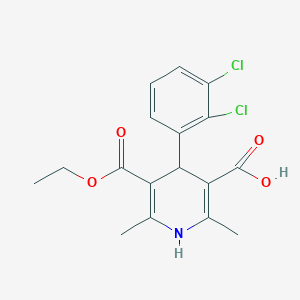
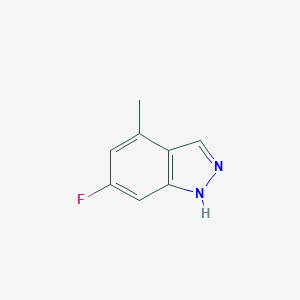
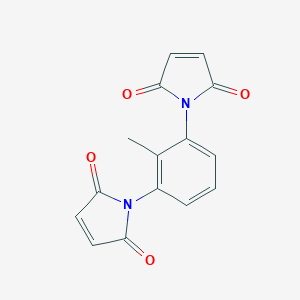
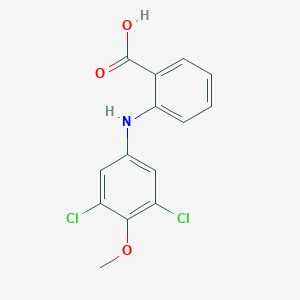
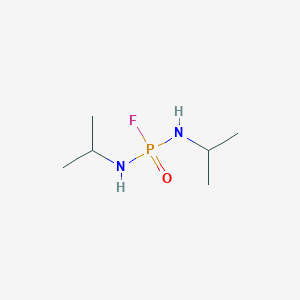
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
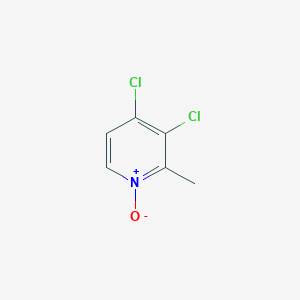
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
